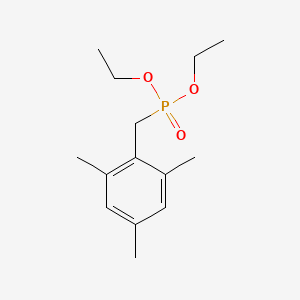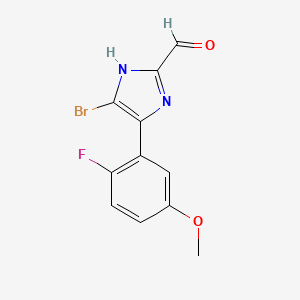![molecular formula C12H18N2O B13710091 3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
3-[(3-Aminophenyl)amino]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Aminophenyl)amino]cyclohexanol is a chemical compound with the molecular formula C12H17NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a cyclohexanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)amino]cyclohexanol typically involves the reaction of 3-nitroaniline with cyclohexanone under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the cyclohexanol derivative. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Aminophenyl)amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of cyclohexylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
3-[(3-Aminophenyl)amino]cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(3-Aminophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminocyclohexanol: Lacks the phenyl group, making it less versatile in chemical reactions.
Cyclohexanol: Does not contain the amino group, limiting its biological activity.
3-Nitrophenylcyclohexanol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
3-[(3-Aminophenyl)amino]cyclohexanol is unique due to the presence of both an amino group and a phenyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(3-aminoanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7,11-12,14-15H,2,5-6,8,13H2 |
InChI Key |
PZXUJQOYJONGAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
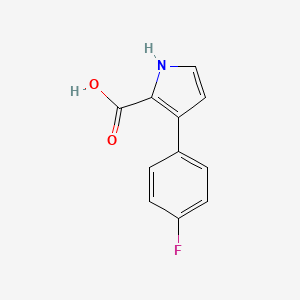
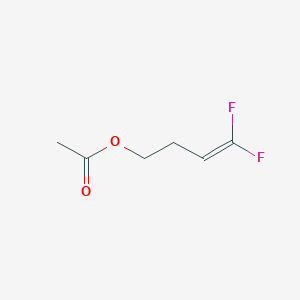
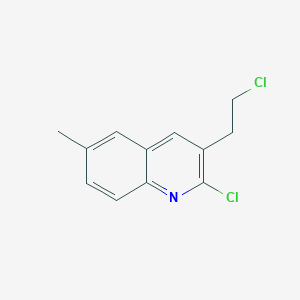
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
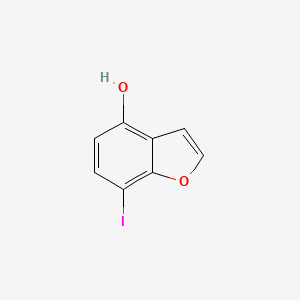
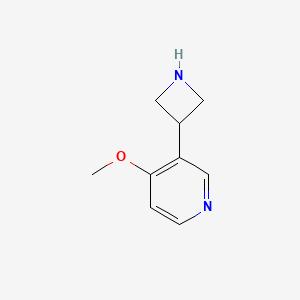
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)
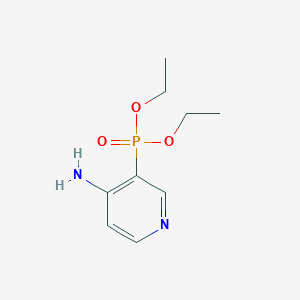
![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
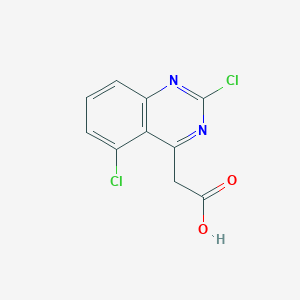
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
